molecular formula C48H56FN4O8P B178664 3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 198080-36-3

3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B178664
CAS No.: 198080-36-3
M. Wt: 867 g/mol
InChI Key: RPGGZGPCSCRCIG-IHHNYUCOSA-N
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Description

This convertible nucleoside allows the formation of N4-alkyl-5-fluoro-dC residues by reaction with an alkyl amine.

Biological Activity

The compound 3-[[[2R,3S,5R]-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule notable for its intricate structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Phosphanyl Group : Imparts unique reactivity and potential for interaction with biological targets.
  • Aromatic Systems : The presence of multiple aromatic rings may contribute to its biological interactions.
  • Chiral Centers : The (2R,3S,5R) configuration suggests stereospecific interactions with biological molecules.

Anticancer Activity

A study investigating the effects of structurally similar pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. These compounds were found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

Research on bis(4-methoxyphenyl) derivatives has shown that they can act as potent inhibitors of certain kinases involved in cell proliferation. For instance, a related compound was found to inhibit the activity of protein kinase B (AKT), which is crucial in cancer cell survival pathways .

Antimicrobial Properties

A related study highlighted that compounds with similar functional groups exhibited strong antimicrobial properties against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with protein synthesis .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerPyrimidine derivativesInduction of apoptosis via caspase activation
Enzyme InhibitionBis(4-methoxyphenyl)Inhibition of protein kinase B (AKT)
AntimicrobialPhenolic compoundsDisruption of cell walls and protein synthesis interference

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H56FN4O8P/c1-31(2)53(32(3)4)62(58-25-13-24-50)61-42-28-44(52-29-41(49)46(51-47(52)54)60-45-34(6)26-33(5)27-35(45)7)59-43(42)30-57-48(36-14-11-10-12-15-36,37-16-20-39(55-8)21-17-37)38-18-22-40(56-9)23-19-38/h10-12,14-23,26-27,29,31-32,42-44H,13,25,28,30H2,1-9H3/t42-,43+,44+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGGZGPCSCRCIG-IHHNYUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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